molecular formula C14H7Cl4N B6320471 3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile CAS No. 442670-44-2

3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile

Cat. No.: B6320471
CAS No.: 442670-44-2
M. Wt: 331.0 g/mol
InChI Key: UWCDAHIIARMECM-UHFFFAOYSA-N
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Description

3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile is a chemical compound with the molecular formula C14H8Cl4N It is a biphenyl derivative, characterized by the presence of a chloro group at the 3’ position, a trichloromethyl group at the 4’ position, and a carbonitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives that have suitable substituents for further functionalization.

    Trichloromethylation: The trichloromethyl group can be introduced using trichloromethylating reagents such as carbon tetrachloride (CCl4) in the presence of a catalyst.

    Nitrile Formation: The carbonitrile group at the 2 position can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of 3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro and trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile involves its interaction with molecular targets and pathways. The chloro and trichloromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The carbonitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, further contributing to its diverse reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a trichloromethyl group.

    3-Chloro-4-methoxybiphenyl-2-carbonitrile: Similar biphenyl structure with a methoxy group instead of a trichloromethyl group.

Uniqueness

3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile is unique due to the presence of both chloro and trichloromethyl groups, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-[3-chloro-4-(trichloromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl4N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCDAHIIARMECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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